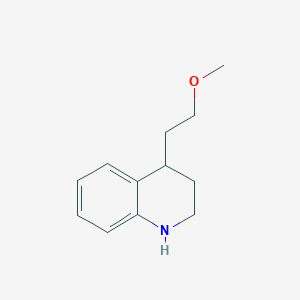
4-(2-Methoxyethyl)-1,2,3,4-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of 4-(2-Methoxyethyl)phenol, a related compound, can be achieved by brominating 4-hydroxyacetophenone to produce alpha-bromo-5-hydroxyacetophenone, and then causing a methoxide-bromide exchange to produce alpha-methoxy-4-hydroxyacetophenone. This is followed by a single-step reduction of alpha-methoxy-4-hydroxyacetophenone with at least two equivalents of hydrogen per equivalent of alpha-methoxy-4-hydroxyacetophenone in the presence of a hydrogenation catalyst .Scientific Research Applications
Efficient Synthesis Techniques
A study by Ueda et al. (2010) details an efficient synthesis of 2-substituted tetrahydroquinolines, demonstrating the compound's utility in the stereoselective formal synthesis of (+/-)-martinellic acid. This synthesis involves a domino reaction showcasing the compound's versatility in organic synthesis (Ueda, Kawai, Hayashi, Naito, & Miyata, 2010).
Antimicrobial Applications
Helquinoline, derived from a tetrahydroquinoline compound similar to 4-(2-Methoxyethyl)-1,2,3,4-tetrahydroquinoline, has shown significant biological activity against bacteria and fungi. This was discovered in the extract of cultures from Janibacter limosus, highlighting the potential antimicrobial applications of tetrahydroquinoline derivatives (Asolkar, Schröder, Heckmann, Lang, Wagner-Döbler, & Laatsch, 2004).
Antifungal and Anticancer Properties
Derivatives of tetrahydroquinoline, including structures similar to 4-(2-Methoxyethyl)-1,2,3,4-tetrahydroquinoline, have been synthesized and evaluated for antifungal and anticancer properties. Bohórquez, Kouznetsov, and Zacchino (2015) reported that some derivatives showed antifungal activity, particularly against dermatophytes, indicating the compound's potential in developing new antifungal agents. Additionally, Kouznetsov et al. (2016) synthesized derivatives that exhibited selective cytotoxic activity on cancer cells, suggesting the usefulness of tetrahydroquinoline compounds in cancer research (Bohórquez, Kouznetsov, & Zacchino, 2015); (Kouznetsov, Merchan-Arenas, Tangarife-Castaño, Correa-Royero, & Betancur-Galvis, 2016).
Neuroprotective Activity
Research into tetrahydroisoquinoline compounds, which are structurally related to 4-(2-Methoxyethyl)-1,2,3,4-tetrahydroquinoline, has indicated potential neuroprotective activities. Such compounds could be beneficial in treating neurological disorders, including Parkinson's disease, showcasing the compound's significance in neuropharmacology (Okuda, Kotake, & Ohta, 2003).
properties
IUPAC Name |
4-(2-methoxyethyl)-1,2,3,4-tetrahydroquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-14-9-7-10-6-8-13-12-5-3-2-4-11(10)12/h2-5,10,13H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJCMAIBOOONSOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1CCNC2=CC=CC=C12 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)(3-(trifluoromethoxy)phenyl)methanone](/img/structure/B2984470.png)

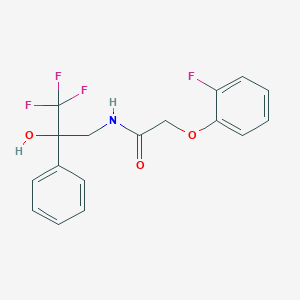
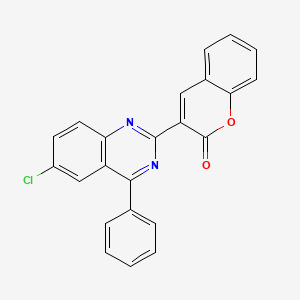
![N-(2-methoxybenzyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide](/img/structure/B2984474.png)

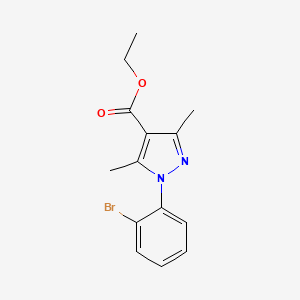


![4-(N,N-diallylsulfamoyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2984485.png)
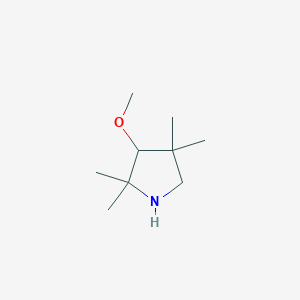
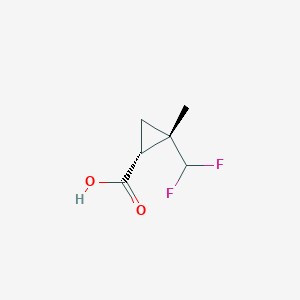
![4-butyl-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclohexanecarboxamide](/img/structure/B2984491.png)
![(5Z)-5-[[5-(2,5-Dichlorophenyl)furan-2-yl]methylidene]-1-(1,1-dioxothiolan-3-yl)-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B2984493.png)